10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one typically involves transition metal-catalyzed C–H functionalization. This method is favored due to its efficiency in creating complex molecular structures. The reaction conditions often include the use of palladium (Pd) catalysts and aryne intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological activities .
Comparison with Similar Compounds
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one: Similar in structure but with a methoxy group instead of a methyl group.
10-(methylamino)indeno(1,2-b)quinolin-11-one: Contains a methylamino group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
93663-88-8 |
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Molecular Formula |
C17H10ClNO |
Molecular Weight |
279.7 g/mol |
IUPAC Name |
10-chloro-8-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO/c1-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
InChI Key |
WMFYRYLPTZBMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origin of Product |
United States |
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